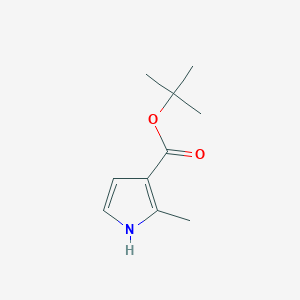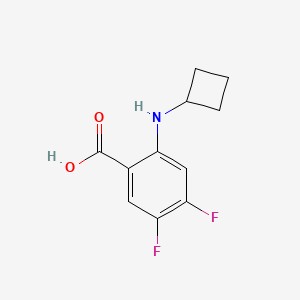
18-bromo-1,1,1-trideuteriooctadecane
Descripción general
Descripción
18-Bromo-1,1,1-trideuteriooctadecane is a deuterated derivative of 18-bromo-octadecane. This compound is characterized by the presence of a bromine atom at the 18th position of the octadecane chain and three deuterium atoms replacing the hydrogen atoms at the first carbon position. Deuterium, a stable isotope of hydrogen, is often used in chemical research to study reaction mechanisms and pathways due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 18-bromo-1,1,1-trideuteriooctadecane typically involves the bromination of 1,1,1-trideuteriooctadecane. The reaction can be carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the 18th position. The reaction is usually conducted in an inert solvent such as carbon tetrachloride or chloroform, and the temperature is maintained at a moderate level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or recrystallization to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
18-Bromo-1,1,1-trideuteriooctadecane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, cyanide, or amine groups.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes, typically using strong bases like potassium tert-butoxide.
Common Reagents and Conditions
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Elimination: Potassium tert-butoxide in dimethyl sulfoxide.
Major Products
Substitution: 18-hydroxy-1,1,1-trideuteriooctadecane, 18-cyano-1,1,1-trideuteriooctadecane.
Reduction: 1,1,1-trideuteriooctadecane.
Elimination: 1,1,1-trideuteriooctadec-1-ene.
Aplicaciones Científicas De Investigación
18-Bromo-1,1,1-trideuteriooctadecane is used in various scientific research applications, including:
Chemistry: Studying reaction mechanisms and pathways due to the presence of deuterium atoms.
Biology: Investigating the metabolic pathways and interactions of deuterated compounds in biological systems.
Medicine: Developing deuterated drugs with improved pharmacokinetic properties.
Industry: Used as a precursor in the synthesis of other deuterated compounds and materials.
Mecanismo De Acción
The mechanism of action of 18-bromo-1,1,1-trideuteriooctadecane involves its interaction with various molecular targets and pathways. The presence of deuterium atoms can alter the reaction kinetics and pathways, providing valuable insights into the behavior of similar non-deuterated compounds. The bromine atom can participate in nucleophilic substitution and elimination reactions, leading to the formation of various products.
Comparación Con Compuestos Similares
Similar Compounds
18-Bromo-octadecane: The non-deuterated analog of 18-bromo-1,1,1-trideuteriooctadecane.
18-Chloro-1,1,1-trideuteriooctadecane: A similar compound with a chlorine atom instead of bromine.
1,1,1-Trideuteriooctadecane: The parent compound without the bromine atom.
Uniqueness
This compound is unique due to the presence of both a bromine atom and deuterium atoms. This combination allows for the study of both halogen and isotope effects in chemical reactions, making it a valuable compound in research.
Propiedades
IUPAC Name |
18-bromo-1,1,1-trideuteriooctadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h2-18H2,1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSULSMOGMLRGKU-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCCCCCCCCCCCCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-chloro-1-(cyclopropylmethyl)-1H-benzo[d]imidazole](/img/structure/B1472645.png)
![4,6-Dichloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1472647.png)






![1-Methyl-3-(trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1472657.png)


